6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one can be achieved through a Biginelli-type reaction. This involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. The reaction typically proceeds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction conditions can be modified to include microwave irradiation or ultrasound to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Biginelli-type reaction for large-scale synthesis. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, solvent-free conditions and the use of green chemistry principles, such as microwave-assisted synthesis, could be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the introduced functional groups .
Scientific Research Applications
6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for kinases and phosphodiesterases.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit a range of biological activities.
Thiazolopyrimidines: These are heterocyclic analogs of purine bases and have pharmacological activities.
Pyrimido[1,2-a]benzimidazoles: Known for their medicinal chemistry applications.
Uniqueness
6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets. This makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
6-ethyl-5-methyl-2-(3-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-4-13-11(3)17-15-9-14(18-19(15)16(13)20)12-7-5-6-10(2)8-12/h5-9,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHGQFDVXMFIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=C(NN2C1=O)C3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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